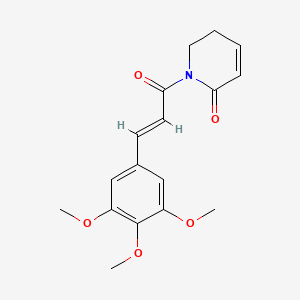

Piperlongumine

説明

Piperlongumine has been reported in Piper arborescens, Piper puberulum, and other organisms with data available.

from Piper longum; structure in first source

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydropyridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5/c1-21-13-10-12(11-14(22-2)17(13)23-3)7-8-16(20)18-9-5-4-6-15(18)19/h4,6-8,10-11H,5,9H2,1-3H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABYUUZNAVQNPG-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801029762 | |

| Record name | 1-[(2E)-3-(3,4,5-Trimethoxyphenyl)-2-propenoyl]-5,6-dihydro-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801029762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Piplartine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20069-09-4 | |

| Record name | Piperlongumine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20069-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperlongumine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020069094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(2E)-3-(3,4,5-Trimethoxyphenyl)-2-propenoyl]-5,6-dihydro-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801029762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperlongumine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERLONGUMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGD66V4SVJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Piplartine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

124 °C | |

| Record name | Piplartine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Piperlongumine: A Technical Guide to its Anticancer Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Piperlongumine (PL), a natural alkaloid derived from the long pepper (Piper longum), has emerged as a promising anticancer agent with a distinct mechanism of action.[1][2] It demonstrates selective cytotoxicity against a wide array of cancer cells while largely sparing normal, untransformed cells.[3][4] The core of this compound's anticancer activity lies in its ability to disrupt the redox homeostasis of cancer cells, which inherently exist in a state of elevated oxidative stress. PL exacerbates this stress by potently inducing reactive oxygen species (ROS) to levels that overwhelm cellular antioxidant defenses, leading to programmed cell death.[1][4] This guide provides an in-depth analysis of the molecular mechanisms, key protein targets, downstream signaling cascades, and experimental validation of this compound's action in cancer cells.

Core Mechanism: Induction of Suprathreshold Oxidative Stress

The primary and most well-characterized mechanism of this compound is the induction of ROS-dependent cell death.[1][3][5] Cancer cells, due to their high metabolic rate and oncogenic signaling, already exhibit higher basal ROS levels than normal cells. PL exploits this vulnerability by further elevating ROS through a dual-pronged attack on the cell's primary antioxidant systems.

-

Glutathione (GSH) System Depletion: this compound treatment leads to a significant decrease in the levels of reduced glutathione (GSH), the most abundant intracellular antioxidant.[4] This depletion shifts the cellular redox balance, increasing the ratio of glutathione disulfide (GSSG) to GSH and rendering the cell susceptible to oxidative damage.[2][4] The antioxidant N-acetyl-L-cysteine (NAC), a precursor to GSH, can reverse the cytotoxic effects of PL, confirming the GSH-dependent mechanism.[4]

-

Thioredoxin Reductase (TrxR) Inhibition: Beyond the glutathione system, this compound and its analogs have been shown to inhibit thioredoxin reductase (TrxR), a key enzyme in the thioredoxin (Trx) system that also plays a critical role in maintaining redox balance and detoxifying ROS.[6][7] This dual inhibition of both the GSH and Trx systems effectively cripples the cancer cell's ability to manage oxidative stress.[7]

// Nodes PL [label="this compound", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; GSH_System [label="Glutathione (GSH) System", fillcolor="#F1F3F4", fontcolor="#202124"]; TrxR [label="Thioredoxin Reductase (TrxR)", fillcolor="#F1F3F4", fontcolor="#202124"]; GSH [label="GSH Depletion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TrxR_Inhibit [label="TrxR Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="↑ Reactive Oxygen Species (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; Oxidative_Stress [label="Severe Oxidative Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis / Cell Death", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges PL -> GSH_System [label="Inhibits", dir=T, color="#202124"]; PL -> TrxR [label="Inhibits", dir=T, color="#202124"]; GSH_System -> GSH [style=dashed, arrowhead=none, color="#5F6368"]; TrxR -> TrxR_Inhibit [style=dashed, arrowhead=none, color="#5F6368"]; GSH -> ROS [label="Contributes to", color="#202124"]; TrxR_Inhibit -> ROS [label="Contributes to", color="#202124"]; ROS -> Oxidative_Stress [color="#202124"]; Oxidative_Stress -> Apoptosis [color="#202124"]; } dot Figure 1: Core mechanism of this compound-induced oxidative stress.

Key Molecular Targets

This compound's ability to induce ROS is linked to its interaction with specific cellular proteins, most notably Glutathione S-transferase Pi 1 (GSTP1).

Glutathione S-transferase Pi 1 (GSTP1)

GSTP1 is an enzyme frequently overexpressed in various cancers that plays a role in detoxification by conjugating GSH to electrophilic compounds.[8] this compound targets GSTP1 through a unique prodrug mechanism.[8][9]

-

Intracellular Hydrolysis: After entering the cell, this compound (PL) is hydrolyzed to a more reactive form, hydrolyzed PL (hPL).[8][9]

-

Conjugate Formation: This hPL species subsequently reacts with GSH to form an hPL:GSH conjugate.[8]

-

Enzyme Inhibition: The hPL:GSH conjugate then acts as a potent inhibitor by binding non-covalently to the active site of GSTP1, blocking its detoxification function and contributing to the accumulation of cellular toxins and ROS.[8][10]

// Nodes PL [label="this compound (PL)\n(Prodrug)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; Cell_Membrane [label="Cellular Uptake", style=solid, shape=plaintext, fontcolor="#202124"]; hPL [label="Hydrolyzed PL (hPL)", fillcolor="#FBBC05", fontcolor="#202124"]; GSH [label="Glutathione (GSH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; hPL_GSH [label="hPL:GSH Conjugate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GSTP1 [label="GSTP1 Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibition [label="GSTP1 Inactivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="↑ ROS & Cell Stress", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges PL -> Cell_Membrane [color="#202124"]; Cell_Membrane -> hPL [label="Intracellular\nhydrolysis", color="#202124"]; hPL -> hPL_GSH [color="#202124"]; GSH -> hPL_GSH [color="#202124"]; hPL_GSH -> GSTP1 [label="Binds to active site", dir=T, color="#202124"]; GSTP1 -> Inhibition [style=dashed, arrowhead=none, color="#5F6368"]; Inhibition -> ROS [color="#202124"]; } dot Figure 2: Mechanism of GSTP1 inhibition by this compound.

Downstream Signaling and Cellular Fates

The massive oxidative stress induced by this compound triggers a cascade of downstream signaling events that converge to cause cell cycle arrest, autophagy, and ultimately, apoptosis.[11][12]

-

Apoptosis Induction: PL-induced ROS leads to DNA damage, loss of mitochondrial membrane potential, and the activation of the intrinsic apoptotic pathway.[6][12] This is characterized by the activation of initiator caspase-9 and executioner caspase-3, leading to the cleavage of substrates like Poly (ADP-ribose) polymerase (PARP).[12][13]

-

MAPK Pathway Activation: Stress-activated MAPK pathways, including p38 and JNK, are strongly activated by PL, contributing to the apoptotic signal.[14]

-

Inhibition of Pro-Survival Pathways: this compound concurrently suppresses critical pro-survival signaling pathways that are often hyperactive in cancer. These include the PI3K/Akt/mTOR and JAK/STAT3 pathways, further tipping the balance towards cell death.[15][16][17]

-

Cell Cycle Arrest: Treatment with PL causes a robust arrest of the cell cycle, most commonly at the G2/M phase.[2][7][12] This arrest is mediated by the downregulation of key cell cycle regulatory proteins, including Cyclin D1, CDK4, and CDK6.[2][18]

-

Autophagy: PL has also been shown to induce autophagy, a cellular recycling process.[11][15] The role of autophagy in this context can be complex, sometimes acting as a cell death mechanism and other times as a survival response, depending on the cancer type and treatment duration.[15]

-

Downregulation of Transcription Factors: The ROS-dependent mechanism also leads to the downregulation of Specificity Protein (Sp) transcription factors (Sp1, Sp3, Sp4) and other pro-oncogenic factors like c-Myc and NF-κB, which control the expression of genes involved in survival, proliferation, and angiogenesis.[1][2][3]

// Nodes ROS [label="↑ ROS / Oxidative Stress", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];

// Pro-Death Pathways MAPK [label="↑ p38, JNK Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mito [label="Mitochondrial Dysfunction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspases [label="Caspase-9 → Caspase-3\n→ PARP Cleavage", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Anti-Survival Pathways Akt [label="PI3K/Akt/mTOR Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3 [label="JAK/STAT3 Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Sp_TF [label="Sp/c-Myc Transcription Factors", fillcolor="#F1F3F4", fontcolor="#202124"];

// Cellular Fates Apoptosis [label="Apoptosis", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=octagon]; CellCycleArrest [label="G2/M Cell Cycle Arrest", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=octagon]; Autophagy [label="Autophagy", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=octagon];

// Edges ROS -> MAPK [dir=T, color="#202124"]; ROS -> Mito [dir=T, color="#202124"]; ROS -> Akt [label="Inhibits", dir=T, color="#202124"]; ROS -> STAT3 [label="Inhibits", dir=T, color="#202124"]; ROS -> Sp_TF [label="Inhibits", dir=T, color="#202124"]; ROS -> CellCycleArrest [dir=T, color="#202124"];

Mito -> Caspases [dir=T, color="#202124"]; MAPK -> Apoptosis [dir=T, color="#202124"]; Caspases -> Apoptosis [dir=T, color="#202124"]; Akt -> Apoptosis [style=dashed, label="Suppresses", dir=T, color="#5F6368"]; STAT3 -> Apoptosis [style=dashed, label="Suppresses", dir=T, color="#5F6368"];

Akt -> Autophagy [label="Regulates", dir=T, color="#202124"]; MAPK -> Autophagy [label="Regulates", dir=T, color="#202124"]; } dot Figure 3: Downstream signaling pathways affected by this compound.

Quantitative Data

The efficacy of this compound varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its cytotoxic potential.

| Cell Line | Cancer Type | IC50 (µM) | Time (h) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 4.69 | 48 | [17] |

| MDA-MB-453 | Triple-Negative Breast Cancer | 6.97 | 48 | [17] |

| IHH-4 | Papillary Thyroid Cancer | 2.58 | 48 | [12] |

| WRO | Follicular Thyroid Cancer | 4.22 | 48 | [12] |

| 8505c | Anaplastic Thyroid Cancer | 2.53 | 48 | [12] |

| KMH-2 | Anaplastic Thyroid Cancer | 2.05 | 48 | [12] |

| T24 | Bladder Cancer | ~10-20 | 24 | [13] |

| BIU-87 | Bladder Cancer | ~10-20 | 24 | [13] |

| EJ | Bladder Cancer | ~10-20 | 24 | [13] |

| HeLa | Cervical Cancer | 10.77 | 48 | [13] |

| MCF-7 | Breast Cancer (ER+) | 11.08 | 48 | [13] |

| MGC-803 | Gastric Cancer | 9.73 | 48 | [13] |

Experimental Protocols & Methodologies

The following are standard methodologies used to elucidate the mechanism of action of this compound.

Cell Viability Assay (CCK-8 or MTT)

-

Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of this compound concentrations (e.g., 0-40 µM) for specified times (e.g., 24, 48 hours).[12][18]

-

A reagent (CCK-8 or MTT) is added to each well and incubated. Viable cells convert the reagent into a colored formazan product.

-

The absorbance is measured using a microplate reader.

-

Cell viability is calculated relative to an untreated control, and IC50 values are determined.

-

Intracellular ROS Detection

-

Principle: Uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

-

Methodology:

-

Cells are plated in appropriate culture dishes (e.g., 6-well plates).[19]

-

Following treatment with this compound, cells are washed and incubated with DCFH-DA (e.g., 10 µM) at 37°C.[19]

-

After incubation, cells are washed again to remove excess probe.

-

The fluorescence intensity, corresponding to the level of intracellular ROS, is measured by flow cytometry or visualized using a fluorescence microscope.[1][19]

-

Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

-

Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes.

-

Methodology:

-

Cells are treated with this compound for a designated time (e.g., 48 hours).[17]

-

Both floating and adherent cells are collected and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

-

The stained cells are analyzed promptly by flow cytometry.[12][17]

-

Western Blotting

-

Principle: Detects and quantifies specific proteins in a sample to assess changes in expression or activation state (e.g., phosphorylation).

-

Methodology:

-

Cells are treated with this compound and then lysed to extract total protein.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by size via SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p-Akt, Akt, Sp1, Cyclin D1).[12][13]

-

After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

In Vivo Tumor Xenograft Model

-

Principle: Evaluates the antitumor efficacy of this compound in a living organism.

-

Methodology:

-

Human cancer cells (e.g., 5x10^6 cells) are injected subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude mice).[19]

-

Once tumors reach a palpable size, mice are randomized into control (vehicle) and treatment groups.

-

This compound is administered, typically via intraperitoneal (i.p.) injection (e.g., 4-12 mg/kg), for a specified duration.[13][19]

-

Tumor volume and mouse body weight are measured regularly.

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).[19]

-

// Nodes Start [label="Cancer Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PL_Treat [label="Treat with this compound\n(Various Doses & Times)", fillcolor="#FBBC05", fontcolor="#202124"];

// Assays Viability [label="Cell Viability Assay\n(MTT / CCK-8)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="ROS Detection\n(DCFH-DA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis Assay\n(Annexin V / PI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Western [label="Western Blot\n(Protein Analysis)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Outcomes IC50 [label="Determine IC50", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; ROS_Level [label="Quantify ROS Levels", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis_Rate [label="Quantify Apoptosis", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Protein_Exp [label="Analyze Protein Expression\n(e.g., Caspases, Akt)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> PL_Treat [color="#202124"]; PL_Treat -> Viability [color="#202124"]; PL_Treat -> ROS [color="#202124"]; PL_Treat -> Apoptosis [color="#202124"]; PL_Treat -> Western [color="#202124"];

Viability -> IC50 [color="#202124"]; ROS -> ROS_Level [color="#202124"]; Apoptosis -> Apoptosis_Rate [color="#202124"]; Western -> Protein_Exp [color="#202124"]; } dot Figure 4: A typical in vitro experimental workflow for this compound.

Conclusion and Future Directions

This compound represents a compelling natural product with a multi-faceted anticancer mechanism centered on the selective induction of lethal oxidative stress in cancer cells. Its ability to deplete GSH, inhibit TrxR, and inactivate GSTP1 leads to a catastrophic rise in ROS that triggers apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways. The extensive preclinical data strongly support its continued development. Future research should focus on clinical trials to establish its safety and efficacy in human patients, the development of more potent and specific analogs, and its potential as a synergistic agent to enhance the efficacy of standard chemotherapies and radiotherapies.[4][7]

References

- 1. This compound Induces Reactive Oxygen Species (ROS)-dependent Downregulation of Specificity Protein Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound selectively kills cancer cells and increases cisplatin antitumor activity in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Induces Reactive Oxygen Species (ROS)-Dependent Downregulation of Specificity Protein Transcription Factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound increases sensitivity of colorectal cancer cells to radiation: Involvement of ROS production via dual inhibition of glutathione and thioredoxin systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. On the Inhibition Mechanism of Glutathione Transferase P1 by this compound. Insight From Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. This compound, a Potent Anticancer Phytotherapeutic, Induces Cell Cycle Arrest and Apoptosis In Vitro and In Vivo through the ROS/Akt Pathway in Human Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. This compound induces apoptosis via the MAPK pathway and ERK-mediated autophagy in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound induces apoptosis and autophagy in leukemic cells through targeting the PI3K/Akt/mTOR and p38 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. axonmedchem.com [axonmedchem.com]

- 17. mdpi.com [mdpi.com]

- 18. This compound decreases cell proliferation and the expression of cell cycle-associated proteins by inhibiting Akt pathway in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound, a Novel TrxR1 Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cells by ROS-Mediated ER Stress - PMC [pmc.ncbi.nlm.nih.gov]

biological activities of Piperlongumine and its analogs

An In-depth Technical Guide to the Biological Activities of Piperlongumine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (PL), a natural alkaloid derived from the long pepper (Piper longum), has emerged as a significant lead compound in drug discovery due to its broad spectrum of potent biological activities. Extensive preclinical research has highlighted its selective cytotoxicity against various cancer cells, alongside notable anti-inflammatory, senolytic, and other therapeutic properties. The primary mechanism of action for its anticancer effects involves the induction of reactive oxygen species (ROS), which selectively targets the higher basal oxidative stress levels in cancer cells. This induction triggers a cascade of events, including the inhibition of critical cell survival pathways such as NF-κB and PI3K/Akt/mTOR, leading to cell cycle arrest and apoptosis. Structure-activity relationship (SAR) studies on numerous synthetic analogs have further elucidated the key chemical moieties responsible for these effects, paving the way for the development of more potent and selective therapeutic agents. This guide provides a comprehensive overview of the biological activities of this compound and its analogs, detailing its mechanisms of action, summarizing key quantitative data, and providing standardized experimental protocols.

Anticancer Activities

The most extensively studied biological activity of this compound is its potent and selective anticancer effect across a wide range of malignancies, including breast, lung, pancreatic, prostate, and colon cancers. Unlike many conventional chemotherapeutics, this compound exhibits selective toxicity towards cancer cells while sparing normal, untransformed cells.

Mechanism of Action: Induction of Reactive Oxygen Species (ROS)

A central mechanism underlying this compound's anticancer activity is its ability to induce intracellular ROS. Cancer cells inherently exhibit higher levels of ROS and oxidative stress compared to normal cells. This compound exploits this vulnerability by further elevating ROS levels, pushing the cancer cells beyond a tolerable threshold and triggering cell death. The antioxidant glutathione (GSH) has been shown to reverse the growth-inhibitory and pro-apoptotic effects of this compound, confirming the critical role of ROS in its mechanism.

The induction of ROS by this compound leads to the downstream modulation of multiple signaling pathways critical for cancer cell survival and proliferation.

Caption: ROS-dependent anticancer signaling pathway of this compound.

This compound-induced ROS leads to the downregulation of Sp transcription factors (Sp1, Sp3, and Sp4).[1][2] This occurs through a cMyc-dependent epigenetic pathway.[1][3] Elevated ROS decreases the expression of cMyc, which in turn downregulates cMyc-regulated microRNAs (miR-27a, miR-20a, miR-17).[1][3] This leads to the induction of transcriptional repressors ZBTB10 and ZBTB4, which target and repress Sp transcription factors.[1][3] Since Sp factors regulate the expression of numerous pro-oncogenic genes like cyclin D1, survivin, EGFR, and cMET, their downregulation results in potent anticancer effects, including cell growth inhibition and apoptosis.[1][3]

Inhibition of Key Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of cell survival, proliferation, and inflammation, and its constitutive activation is a hallmark of many cancers. This compound effectively inhibits the NF-κB pathway.[4][5][6][7] It has been shown to directly bind to the p50 subunit of NF-κB, preventing its DNA binding activity.[6] Additionally, PL can suppress IKKβ expression, leading to decreased phosphorylation of IκBα and subsequent inhibition of p65 nuclear translocation.[8] This inhibition of NF-κB activity leads to the downregulation of its target genes involved in cell survival and metastasis, thereby promoting apoptosis and reducing the aggressive characteristics of cancer cells.[4]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

The PI3K/Akt/mTOR pathway is another crucial signaling cascade that promotes cell growth, proliferation, and survival. It is frequently hyperactivated in cancer. This compound has been demonstrated to be a potent inhibitor of this pathway.[9][10][11][12][13] By inhibiting the phosphorylation of Akt and its downstream targets like mTOR, p70S6K, and 4E-BP1, this compound effectively halts protein synthesis, induces cell cycle arrest, and triggers both apoptosis and autophagy in cancer cells.[10][11]

References

- 1. This compound targets NF-κB and its downstream signaling pathways to suppress tumor growth and metastatic potential in experimental colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Induces Cell Cycle Arrest via Reactive Oxygen Species Accumulation and IKKβ Suppression in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a piper alkaloid targets Ras/PI3K/Akt/mTOR signaling axis to inhibit tumor cell growth and proliferation in DMH/DSS induced experimental colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, an alkaloid causes inhibition of PI3 K/Akt/mTOR signaling axis to induce caspase-dependent apoptosis in human triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound induces apoptosis and autophagy in human lung cancer cells through inhibition of PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound induces apoptosis and autophagy via the PI3K/Akt/mTOR pathway in KB human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Synergistic Effect of this compound and Sanguinarine on the Non-Small Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. This compound, a Potent Anticancer Phytotherapeutic, Induces Cell Cycle Arrest and Apoptosis In Vitro and In Vivo through the ROS/Akt Pathway in Human Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of a novel this compound analogue as a microtubule polymerization inhibitor with potent anti-angiogenic and anti-metastatic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, cellular evaluation, and mechanism of action of this compound analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Is an NLRP3 Inhibitor With Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Source and Occurrence of Piperlongumine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperlongumine, also known as piplartine, is a naturally occurring amide alkaloid that has garnered significant attention from the scientific community for its diverse pharmacological activities.[1] First isolated in 1961, this compound is a key bioactive constituent of several plant species and has been used for centuries in traditional medicine systems like Ayurveda.[2][3] In recent years, extensive research has highlighted its potent and selective anticancer properties, which are often linked to the induction of reactive oxygen species (ROS) within cancer cells.[4][5][6] This technical guide provides a comprehensive overview of the natural sources, quantitative occurrence, extraction protocols, and biosynthesis of this compound, tailored for professionals in drug discovery and development.

Natural Sources and Occurrence

This compound is primarily isolated from plants of the Piperaceae family.

Primary Source: The most significant and widely recognized source of this compound is the long pepper plant, Piper longum L. [3][7] This climbing vine is native to the Indo-Malaya region and is cultivated in tropical and subtropical areas of Asia.[8][9]

Occurrence in Plant Parts: this compound is found in multiple parts of the Piper longum plant, with the highest concentrations typically located in the:

Several studies indicate that the roots of P. longum contain a higher concentration of this compound compared to the fruits.[10] However, the content can vary significantly based on the geographical region, cultivation practices, and the specific chemotype of the plant.

While P. longum is the principal source, this compound and related amide alkaloids are also found in other Piper species, which are used globally in traditional medicine and as culinary spices.[11][12]

Quantitative Analysis of this compound

The concentration of this compound in Piper longum varies considerably. The following table summarizes quantitative data from various studies, showcasing the differences in yield based on the plant part and extraction methodology.

| Plant Part | Extraction Method | Solvent | This compound Content | Reference |

| Roots | Methanol Extraction | Methanol | 4.57 mg/g (0.457% w/w) | [10][13] |

| Fruits (Ahmedabad Market) | Not Specified | Not Specified | 2.70% w/w | [14] |

| Fruits (Bombay Market) | Not Specified | Not Specified | 0.364% w/w | [14] |

| Roots | Accelerated Solvent Extraction (ASE) at 60°C | Methanol | 0.45% w/w | [15] |

| Roots | Soxhlet Extraction | Methanol | 0.38% w/w | [15] |

Experimental Protocols

Accurate extraction and quantification are critical for research and development. Below are detailed methodologies for the isolation and analysis of this compound.

Extraction Protocols

4.1.1 Soxhlet Extraction

A conventional and exhaustive extraction method.

-

Preparation: Weigh 5 g of powdered and dried plant material (e.g., P. longum roots).

-

Extraction: Place the powder into a thimble and extract with 100-150 mL of methanol in a Soxhlet apparatus.

-

Duration: Heat the apparatus to maintain a consistent reflux for approximately 8 hours.[16]

-

Concentration: After extraction, filter the extract through Whatman No. 41 filter paper. Concentrate the filtrate under reduced pressure and temperature using a rotary evaporator to yield the crude extract.

4.1.2 Ultrasound-Assisted Extraction (UAE)

A modern, rapid, and efficient extraction technique that utilizes acoustic cavitation.[17]

-

Preparation: Mix 5 g of powdered P. longum fruit with 50 mL of ethanol in a glass vessel.[18]

-

Sonication: Place the vessel in an ultrasound bath and irradiate the mixture. Optimal conditions for the related alkaloid piperine have been reported as:

-

Processing: Withdraw samples, dilute as necessary, and analyze via HPLC.[18] UAE significantly reduces extraction time from hours to minutes and can enhance the yield compared to traditional methods.[18][19]

Analytical Protocols for Quantification

4.2.1 High-Performance Thin-Layer Chromatography (HPTLC)

A rapid and cost-effective method for simultaneous quantification.[15]

-

Stationary Phase: Silica gel 60 F254 HPTLC plates.

-

Sample Preparation: Dissolve 2.5 mg of the dried extract in 2 mL of methanol.

-

Standard Preparation: Prepare a stock solution of pure this compound (1.0 mg/mL in methanol). Create a series of standard solutions by diluting the stock to obtain concentrations for a calibration curve (e.g., 30 to 150 ng/spot).[15]

-

Mobile Phase: Toluene:Ethyl Acetate (6:4, v/v).[15]

-

Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

-

Detection & Densitometry: Scan the developed plate using a TLC scanner. This compound is detected at its λmax of 325 nm .[21][22]

-

Results: this compound typically presents a sharp, well-resolved peak at an Rf value of approximately 0.74 .[15][21] The method is validated for linearity, precision, and accuracy according to ICH guidelines.[15]

4.2.2 High-Performance Liquid Chromatography (HPLC)

A highly sensitive and specific method for precise quantification.[2]

-

System: A reverse-phase HPLC system with a PDA or UV detector.

-

Column: C18 column (e.g., 150 mm × 2.1 mm, 5 µm particle size).[2]

-

Mobile Phase: An isocratic mobile phase of Acetonitrile:Water (40:60, v/v).[2] A 50:50 (v/v) ratio has also been reported.[23]

-

Flow Rate: 0.3 mL/min.[2]

-

Detection: UV detection at 328 nm (this compound) or 325 nm .[2][23]

-

Injection Volume: 5 µL.[2]

-

Run Time: Under these conditions, this compound has a retention time of approximately 6.9 minutes .[2][24]

-

Quantification: Calculate the concentration based on the peak area from a five-point standard curve (e.g., 0.5 to 120 µg/mL).[2]

Visualized Workflows and Pathways

Experimental Workflow: Extraction to Quantification

The following diagram illustrates the general workflow for isolating and quantifying this compound from its natural source.

References

- 1. researchgate.net [researchgate.net]

- 2. Preformulation Studies on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound Induces Reactive Oxygen Species (ROS)-Dependent Downregulation of Specificity Protein Transcription Factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. The promising potential of this compound as an emerging therapeutics for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Preventive potentials of this compound and a Piper longum extract against stress responses and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. scielo.br [scielo.br]

- 16. japsonline.com [japsonline.com]

- 17. hielscher.com [hielscher.com]

- 18. chemistry.mdma.ch [chemistry.mdma.ch]

- 19. researchgate.net [researchgate.net]

- 20. Extraction of piperine from Piper longum using ultrasound [agris.fao.org]

- 21. scispace.com [scispace.com]

- 22. scite.ai [scite.ai]

- 23. [PDF] Simultaneous quantification of this compound and piperine in traditional polyherbal formulation using validated HPLC method | Semantic Scholar [semanticscholar.org]

- 24. researchgate.net [researchgate.net]

Structure-Activity Relationship of Piperlongumine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperlongumine, a natural alkaloid isolated from the long pepper (Piper longum), has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including potent anticancer, anti-inflammatory, and senolytic effects.[1][2] Its unique chemical structure, featuring a trimethoxyphenyl ring linked to an α,β-unsaturated δ-valerolactam moiety, offers multiple sites for chemical modification, making it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the associated signaling pathways.

Core Structure-Activity Relationships

The biological activity of this compound and its derivatives is intricately linked to several key structural features. The consensus from numerous studies is that the electrophilic nature of the α,β-unsaturated lactam ring is crucial for its covalent interaction with cellular targets, leading to the induction of reactive oxygen species (ROS) and subsequent biological effects.[3][4]

Key Structural Features Influencing Activity:

-

α,β-Unsaturated δ-Valerolactam Ring: This moiety acts as a Michael acceptor and is considered essential for the biological activity of most this compound derivatives. Modifications that reduce its electrophilicity generally lead to a decrease in potency.[3]

-

Trimethoxyphenyl Ring: While modifications on this ring are generally well-tolerated, substitutions can influence the potency and selectivity of the derivatives. For instance, replacing the trimethoxyphenyl ring with other heterocyclic rings has been explored to improve anticancer activity and drug-like properties.[2]

-

C2-C3 and C7-C8 Olefins: The presence and reactivity of these double bonds are critical. Saturation of the C7-C8 double bond can reduce cytotoxicity, suggesting its involvement in the molecule's mechanism of action.[4] Halogen substitution at the C2 position has been shown to enhance anticancer activity.[5]

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of selected this compound derivatives from various studies. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Anticancer Activity of this compound and Its Derivatives

| Compound | Modification | Cell Line | IC50 (µM) | Reference |

| This compound | - | IHH-4 (Thyroid Cancer) | 3.2 (24h), 2.8 (48h) | [1] |

| WRO (Thyroid Cancer) | 12.52 (24h), 5.58 (48h) | [1] | ||

| 8505c (Thyroid Cancer) | 3.3 (24h), 2.8 (48h) | [1] | ||

| KMH-2 (Thyroid Cancer) | 2.4 (24h), 1.7 (48h) | [1] | ||

| HeLa (Cervical Cancer) | 12.89 (24h), 10.77 (48h) | [6] | ||

| MCF-7 (Breast Cancer) | 13.39 (24h), 11.08 (48h) | [6] | ||

| MGC-803 (Gastric Cancer) | 12.55 (24h), 9.725 (48h) | [6] | ||

| HCT-116 (Colon Cancer) | 8 (24h), 6 (48h) | [7] | ||

| Derivative 11g | 2-chloro | HCT116 | Potent Activity | [8] |

| Derivative 11h | 2-chloro, 7-methyl | A549, HCT116, MDA-MB-231, Hep3B | More potent than this compound | [8] |

| Compound E10 | m-trifluoromethyl on phenyl ring | MCF-7 | 0.32 | [9] |

| HepG2 | 1.36 | [9] | ||

| A549 | 1.39 | [9] | ||

| Compound 13d | Indole at C7-C8 olefin | HepG2 | 8.97 | [9] |

Table 2: Anti-Inflammatory Activity of this compound Derivatives

| Compound | Modification | Assay | IC50 (µM) | Reference |

| This compound | - | Nitric Oxide Production (LPS-induced RAW 264.7) | 3 | [10] |

| Compound 3 | α,β-unsaturated γ-butyrolactam | Nitric Oxide Production (LPS-induced RAW 264.7) | 6 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A general method for synthesizing this compound derivatives involves the coupling of a substituted cinnamic acid with a lactam.[11]

Materials:

-

Substituted cinnamic acid

-

Oxalyl chloride

-

Dimethylformamide (DMF, catalytic amount)

-

Dichloromethane (DCM)

-

Substituted lactam

-

Triethylamine (TEA)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a solution of the substituted cinnamic acid in anhydrous DCM, add a catalytic amount of DMF.

-

Slowly add oxalyl chloride to the solution at 0°C and then stir at room temperature for 2 hours to form the corresponding acid chloride.

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting acid chloride in anhydrous THF.

-

To a separate solution of the substituted lactam in anhydrous THF, add TEA.

-

Add the acid chloride solution dropwise to the lactam solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13][14]

Materials:

-

96-well plates

-

Cell culture medium

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivatives for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control.

Reactive Oxygen Species (ROS) Detection

ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Materials:

-

6-well plates

-

Cell culture medium

-

This compound derivatives

-

DCFH-DA solution (10 µM in serum-free medium)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with the this compound derivatives for the desired time.

-

Wash the cells with PBS.

-

Incubate the cells with DCFH-DA solution for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Analyze the fluorescence intensity using a fluorescence microscope or a flow cytometer.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Cell culture medium

-

This compound derivatives

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with this compound derivatives for the desired time.

-

Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Signaling Pathways (e.g., NF-κB)

Western blotting is used to detect specific proteins in a sample.[15][16][17]

Materials:

-

Cell culture dishes

-

This compound derivatives

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with this compound derivatives for the desired time.

-

Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of this compound derivatives in a living organism.[7][18]

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cells

-

This compound derivative formulation for injection (e.g., in DMSO and corn oil)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomly assign the mice to treatment and control groups.

-

Administer the this compound derivative (e.g., by intraperitoneal injection) at a predetermined dose and schedule. The vehicle is administered to the control group.

-

Measure the tumor volume with calipers every few days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blotting).

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are mediated through the modulation of various signaling pathways. The following diagrams, generated using Graphviz, illustrate some of these key pathways and experimental workflows.

Caption: Key signaling pathways modulated by this compound derivatives leading to anticancer effects.

References

- 1. This compound, a Potent Anticancer Phytotherapeutic, Induces Cell Cycle Arrest and Apoptosis In Vitro and In Vivo through the ROS/Akt Pathway in Human Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and its derivatives against cancer: A recent update and future prospective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, cellular evaluation, and mechanism of action of this compound analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological activity of this compound derivatives as selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Antitumor Activity of Piplartine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Development of Quantitative Structure–Anti-Inflammatory Relationships of Alkaloids [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. jrmds.in [jrmds.in]

- 15. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 16. This compound Inhibits NF-κB Activity and Attenuates Aggressive Growth Characteristics of Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to Piperlongumine-Induced Reactive Oxygen Species (ROS) Generation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piperlongumine (PL), a natural alkaloid derived from the long pepper plant (Piper longum), has emerged as a promising anti-cancer agent due to its ability to selectively induce overwhelming oxidative stress in cancer cells. This technical guide provides a comprehensive overview of the mechanisms underlying this compound-induced reactive oxygen species (ROS) generation, its downstream cellular consequences, and detailed protocols for its investigation. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology and redox biology.

Core Mechanism of this compound-Induced ROS Generation

This compound's pro-oxidant activity stems from its chemical structure, which features two Michael acceptor sites. This electrophilic nature allows it to interact with and deplete intracellular nucleophiles, most notably glutathione (GSH), a critical component of the cellular antioxidant defense system.[1][2][3] The depletion of the GSH pool disrupts the cellular redox balance, leading to an accumulation of ROS.[4][5][6]

Furthermore, this compound has been shown to directly inhibit key antioxidant enzymes, including thioredoxin reductase 1 (TrxR1) and glutathione S-transferase pi 1 (GSTP1).[7][8][9] Inhibition of these enzymes further exacerbates oxidative stress by crippling the cell's ability to neutralize ROS.[10][11][12] The accumulation of ROS, including hydrogen peroxide (H₂O₂), triggers a cascade of events that ultimately lead to cancer cell death through various mechanisms such as apoptosis, cell cycle arrest, and ferroptosis.[4][13][14][15]

Quantitative Effects of this compound on Cancer Cells

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: this compound-Induced ROS Generation in Cancer Cells

| Cell Line | This compound Concentration (µM) | Fold Increase in ROS (approx.) | Assay | Reference |

| 786-O (Kidney) | 10 | 2.5 | CM-H2DCFDA | [4] |

| SKBR3 (Breast) | 10 | 2.0 | CM-H2DCFDA | [4] |

| Panc1 (Pancreatic) | 10 | 2.2 | CM-H2DCFDA | [4] |

| A549 (Lung) | 10 | 2.8 | CM-H2DCFDA | [4] |

| L3.6pL (Pancreatic) | 10 | 2.1 | CM-H2DCFDA | [4] |

| MCF-7 (Breast) | 20 | 2.5 | DCFH-DA | [9] |

| OVCAR3 (Ovarian) | 10 | Not specified | DCFH-DA | [16] |

| IHH-4 (Thyroid) | 10 | 2.0 | DCFH-DA | [7] |

| 8505c (Thyroid) | 10 | 2.3 | DCFH-DA | [7] |

| KMH-2 (Thyroid) | 10 | 2.5 | DCFH-DA | [7] |

| HUH-7 (Hepatocellular) | 15 | Time-dependent increase | DCFH-DA | [15] |

| HepG2 (Hepatocellular) | 15 | Time-dependent increase | DCFH-DA | [15] |

| SiHa (Cervical) | 20 | Significant increase | DCFDA | [3] |

| INT-407 (Intestinal) | Not specified | Concentration-dependent increase | DCFH-DA | [17] |

| HCT-116 (Intestinal) | Not specified | Concentration-dependent increase | DCFH-DA | [17] |

Table 2: this compound-Induced Apoptosis in Cancer Cells

| Cell Line | This compound Concentration (µM) | % Apoptotic Cells (approx.) | Assay | Reference |

| OVCAR3 (Ovarian) | 15 | 40 | Annexin V/PI | [16] |

| IHH-4 (Thyroid) | 10 | 35 | Annexin V/PI | [7] |

| 8505c (Thyroid) | 10 | 30 | Annexin V/PI | [7] |

| KMH-2 (Thyroid) | 10 | 45 | Annexin V/PI | [7] |

| A549 (Lung) | 30 (PL-1 analog) | 45 (late apoptosis) | Annexin V/PI | [18] |

| A549 (Lung) | 30 (PL-6 analog) | 43 (late apoptosis) | Annexin V/PI | [18] |

| MC-3 (Oral) | 8 | 25 (DAPI) / 30 (Annexin V/PI) | DAPI / Annexin V/PI | [19] |

| HSC-4 (Oral) | 8 | 8 (DAPI) / 20 (Annexin V/PI) | DAPI / Annexin V/PI | [19] |

| MDA-MB-231 (Breast) | 15 | 35 | Annexin V/PI | [20] |

| MDA-MB-453 (Breast) | 15 | 40 | Annexin V/PI | [20] |

Table 3: this compound-Induced Cell Cycle Arrest in Cancer Cells

| Cell Line | this compound Concentration (µM) | Cell Cycle Phase Arrest | % Cells in Arrested Phase (approx.) | Assay | Reference | | :--- | :--- | :--- | :--- | :--- | | MCF-7 (Breast) | 20 | G2/M | 30 | Propidium Iodide |[9] | | KMH-2 (Thyroid) | 10 | G2/M | 40 | Propidium Iodide |[7] | | IHH-4 (Thyroid) | 10 | G2/M | 35 | Propidium Iodide |[7] | | 8505c (Thyroid) | 10 | G2/M | 38 | Propidium Iodide |[7] | | A549 (Lung) | 30 (PL-6 analog) | G2/M | 36.4 | Propidium Iodide |[18] | | HUH-7 (Hepatocellular) | 15 | G2/M | Dose-dependent increase | Propidium Iodide |[15] | | HepG2 (Hepatocellular) | 15 | G2/M | Dose-dependent increase | Propidium Iodide |[15] | | WRO (Thyroid) | 10 | G2/M | 32 | Propidium Iodide |[21] | | HCT116 (Colorectal) | 5 | No significant alteration | Not applicable | Propidium Iodide |[22] |

Signaling Pathways and Visualizations

This compound-induced ROS generation triggers a complex network of signaling pathways, ultimately leading to cancer cell death. The following diagrams, generated using Graphviz (DOT language), illustrate these key pathways.

Overview of this compound's Pro-oxidant Mechanism

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound mediated apoptosis in cervical cancer cells beyond docking predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Induces Reactive Oxygen Species (ROS)-dependent Downregulation of Specificity Protein Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound Induces Cell Cycle Arrest via Reactive Oxygen Species Accumulation and IKKβ Suppression in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Structural and Biochemical Analyses Reveal the Mechanism of Glutathione S-Transferase Pi 1 Inhibition by the Anti-cancer Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective killing of cancer cells by a small molecule targeting the stress response to ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Inhibits Thioredoxin Reductase 1 by Targeting Selenocysteine Residues and Sensitizes Cancer Cells to Erastin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. This compound selectively kills cancer cells and increases cisplatin antitumor activity in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound, a Novel TrxR1 Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cells by ROS-Mediated ER Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound Induces Apoptosis and Synergizes with Cisplatin or Paclitaxel in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound induces ROS mediated cell death and synergizes paclitaxel in human intestinal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound Analogs Promote A549 Cell Apoptosis through Enhancing ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound Induces Apoptosis and Cytoprotective Autophagy via the MAPK Signaling Pathway in Human Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. This compound Induces Cellular Apoptosis and Autophagy via the ROS/Akt Signaling Pathway in Human Follicular Thyroid Cancer Cells [mdpi.com]

- 22. researchgate.net [researchgate.net]

The Anticancer Properties of Piperlongumine: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperlongumine (PL), also known as piplartine, is a naturally occurring alkaloid derived from the fruit and roots of the long pepper (Piper longum L.).[1][2][3] This bioactive compound has garnered significant attention in the scientific community for its potent and selective anticancer activities demonstrated across a wide range of preclinical models.[4][5] Unlike many conventional chemotherapeutics, this compound exhibits selective cytotoxicity, effectively killing various types of cancer cells while showing minimal toxicity to normal, healthy cells.[6][7][8] Its multifaceted mechanism of action, which involves the modulation of multiple critical signaling pathways, makes it a promising candidate for further development as a standalone or adjuvant cancer therapy.[3][4]

This technical guide provides a comprehensive overview of the anticancer properties of this compound, focusing on its core mechanisms of action, quantitative efficacy data from in vitro and in vivo studies, and detailed experimental protocols for key assays.

Core Mechanism of Action: Induction of Oxidative Stress

A primary mechanism underpinning this compound's selective anticancer activity is its ability to induce high levels of intracellular reactive oxygen species (ROS).[4][9][10] Cancer cells, due to their elevated metabolic rate and dysfunctional mitochondria, already exist in a state of increased oxidative stress compared to normal cells. This compound exploits this vulnerability by further increasing ROS levels beyond a tolerable threshold, leading to irreparable cellular damage and subsequent cell death.[6][11]

The induction of ROS by this compound triggers several downstream signaling cascades that collectively contribute to its anticancer effects.

ROS-Mediated Apoptosis and Cell Cycle Arrest

This compound-induced ROS accumulation is a key driver of apoptosis (programmed cell death) in cancer cells.[9][11] Elevated ROS levels lead to mitochondrial dysfunction, DNA damage, and the activation of stress-related kinases.[6][12] This culminates in the activation of the intrinsic apoptotic pathway, characterized by the modulation of Bcl-2 family proteins (decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax), and the subsequent activation of caspase-9 and caspase-3.[1][7][13] Activated caspase-3 then cleaves critical cellular substrates, such as poly (ADP-ribose) polymerase (PARP), leading to the execution of apoptosis.[7][14][15]

Furthermore, this compound has been shown to induce cell cycle arrest, primarily at the G2/M phase, preventing cancer cells from proliferating.[1][16]

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of cell survival, proliferation, and inflammation, and its constitutive activation is a hallmark of many cancers.[3][17] this compound has been shown to be a potent inhibitor of this pathway.[1][3][18] Mechanistic studies, including docking models and pull-down assays, have revealed that this compound can directly bind to the p50 subunit of NF-κB, preventing its DNA binding activity.[19] It also suppresses the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing the nuclear translocation of the active p50/p65 subunits.[17] By inhibiting NF-κB, this compound downregulates the expression of numerous pro-survival and anti-apoptotic genes, sensitizing cancer cells to apoptosis.[3][19]

Inhibition of STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor that is persistently activated in a wide variety of human cancers, promoting cell proliferation, survival, and angiogenesis.[20] this compound has been identified as a direct inhibitor of STAT3.[20][21] It has been shown to reduce the phosphorylation of Janus Kinase 1/2 (JAK1/2) and STAT3, which is a critical step for STAT3 activation.[22] Some studies suggest this compound may directly bind to a specific cysteine residue on STAT3, inhibiting its activity.[21] The inhibition of the JAK/STAT3 pathway leads to the downregulation of STAT3-dependent genes, such as Bcl-2 and survivin, thereby inducing apoptosis and suppressing tumor growth.[1][23] This mechanism is particularly relevant in triple-negative breast cancer (TNBC) and multiple myeloma.[21][23][24]

Modulation of PI3K/Akt/mTOR and MAPK Pathways

This compound also exerts its anticancer effects by modulating other crucial signaling pathways. It has been found to inhibit the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[1][4][25] Inhibition of this pathway by this compound can lead to the induction of autophagy, a cellular self-degradation process that, in some contexts, can contribute to cancer cell death.[25] Additionally, this compound can activate the mitogen-activated protein kinase (MAPK) pathway, including JNK and p38, which are involved in stress responses that can lead to apoptosis.[7][15][26]

Quantitative Efficacy Data

The anticancer efficacy of this compound has been quantified in numerous studies. The following tables summarize its in vitro cytotoxicity and in vivo antitumor effects across various cancer types.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cancer Type | Cell Line(s) | IC50 Value (µM) | Exposure Time | Citation |

| Cervical Cancer | HeLa | 12.89 / 10.77 | 24h / 48h | [1] |

| Breast Cancer | MCF-7 | 13.39 / 11.08 | 24h / 48h | [1] |

| Gastric Cancer | MGC-803 | 12.55 / 9.725 | 24h / 48h | [1] |

| Glioblastoma | SF-295 | ~2.57 (0.8 µg/mL) | Not Specified | [1] |

| Colon Carcinoma | HCT-8 | ~2.25 (0.7 µg/mL) | Not Specified | [1] |

| Lung Cancer | A549 | 10.17 | Not Specified | [1] |

| Hepatocellular Carcinoma | HepG2 | 8.08 | Not Specified | [1] |

| Fibrosarcoma | HT-1080 | 5.55 | Not Specified | [1] |

| Ovarian Cancer | OVCAR-3 | 4.59 | Not Specified | [1] |

| Follicular Thyroid Cancer | WRO | 10.24 / 5.68 | 24h / 48h | [13] |

| Papillary Thyroid Cancer | IHH-4 | 3.56 / 2.37 | 24h / 48h | [15] |

| Anaplastic Thyroid Cancer | 8505c, KMH-2 | 3.59 - 4.23 / 2.01 - 2.82 | 24h / 48h | [15] |

| Triple-Negative Breast Cancer | MDA-MB-231 | 4.693 | Not Specified | [23] |

| Triple-Negative Breast Cancer | MDA-MB-453 | 6.973 | Not Specified | [23] |

Table 2: In Vivo Antitumor Efficacy of this compound

| Cancer Model | Animal Model | Dosage & Administration | Treatment Duration | Outcome | Citation |

| Oral Squamous Cell Carcinoma | BALB/c nude mice (SAS xenograft) | 2.4 mg/kg | 42 days | 63% decrease in tumor growth; 66% reduction in tumor weight | [1] |

| Gastric Cancer | Immunodeficient mice (SGC-7901 xenograft) | 4 and 12 mg/kg, i.p. | 15 days | Significant reduction in tumor volume and weight | [1] |

| Ovarian Cancer | BALB/c mice (A2780 xenograft) | 20 mg/kg | Not Specified | Decreased tumor weight and volume | [1] |

| Colon Cancer | Nude mice (HT29 xenograft) | 7.5 mg/kg, daily | Not Specified | 40% decrease in tumor volume | [1] |

| Breast Cancer (Metastasis) | BALB/c mice (4T1 tumors) | 2.5 mg/kg, daily i.p. | 9 days | Significant reduction in metastasis (no effect on primary tumor size) | [1] |

| Hepatocellular Carcinoma | Immunodeficient mice (HUH-7 xenograft) | 10 mg/kg | 18 days | Visual reduction in tumor volume and weight | [11] |

| Papillary Thyroid Cancer | Nude mice (IHH-4 xenograft) | 10 mg/kg, i.p. | Not Specified | Significantly lower tumor volumes compared to control | [15] |

| Non-Small Cell Lung Cancer | Xenograft mice | 2.5 - 5 mg/kg | Not Specified | Dose-dependent suppression of tumor growth | [19] |

Key Experimental Methodologies

Reproducibility and standardization are paramount in drug development. Below are detailed protocols for key experiments commonly cited in this compound research.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[27]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.[28]

-

Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[28]

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (typically 5 mg/mL in PBS) to each well.[29][30]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[27]

-

Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.[30]

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC50 values are calculated from the dose-response curves.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound (e.g., caspases, PARP, Bcl-2, p-STAT3, p-Akt).

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time, then wash with cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for at least 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane several times with TBST, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. A loading control (e.g., GAPDH or β-actin) is used to ensure equal protein loading.[14]

In Vivo Tumor Xenograft Model

This model is crucial for evaluating the antitumor efficacy and potential toxicity of this compound in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) into the flank of immunodeficient mice (e.g., nude or NOD-SCID mice).[15]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomization and Treatment: Randomize the mice into control and treatment groups. Administer this compound (at specified doses) or a vehicle control to the mice via a chosen route (e.g., intraperitoneal injection, oral gavage) on a set schedule.[1][11]

-

Monitoring: Monitor tumor size using calipers and calculate tumor volume (commonly using the formula: (Length × Width²)/2). Record the body weight of the mice as an indicator of systemic toxicity.[15]

-

Endpoint: At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors for final analysis.[1] Tumors may also be processed for further histological or molecular analysis.

Conclusion and Future Perspectives

This compound has consistently demonstrated significant anticancer activity across a multitude of cancer types in preclinical studies. Its ability to selectively induce overwhelming oxidative stress in cancer cells and modulate key oncogenic signaling pathways like NF-κB and STAT3 underscores its therapeutic potential.[1][4] The quantitative data from both in vitro and in vivo models provide a strong rationale for its continued investigation.

Future research should focus on optimizing its pharmacological properties, such as aqueous solubility and bioavailability, potentially through nanoformulation or the synthesis of more potent analogs.[4][31] Furthermore, clinical trials are necessary to translate the promising preclinical findings into effective cancer therapies for patients. The synergistic effects observed when this compound is combined with conventional chemotherapeutics like cisplatin or doxorubicin also suggest its potential as an adjuvant therapy to overcome drug resistance and enhance treatment efficacy.[3][8][23]

References

- 1. mdpi.com [mdpi.com]

- 2. The Antitumor Activity of Piplartine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The promising potential of this compound as an emerging therapeutics for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a potent anticancer phytotherapeutic: Perspectives on contemporary status and future possibilities as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound Induces Apoptosis and Cytoprotective Autophagy via the MAPK Signaling Pathway in Human Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. This compound Induces Reactive Oxygen Species (ROS)-dependent Downregulation of Specificity Protein Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Induces Reactive Oxygen Species (ROS)-Dependent Downregulation of Specificity Protein Transcription Factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | this compound, a Novel TrxR1 Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cells by ROS-Mediated ER Stress [frontiersin.org]

- 12. This compound Analogs Promote A549 Cell Apoptosis through Enhancing ROS Generation [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. This compound, a Potent Anticancer Phytotherapeutic, Induces Cell Cycle Arrest and Apoptosis In Vitro and In Vivo through the ROS/Akt Pathway in Human Thyroid Cancer Cells [mdpi.com]

- 15. This compound, a Potent Anticancer Phytotherapeutic, Induces Cell Cycle Arrest and Apoptosis In Vitro and In Vivo through the ROS/Akt Pathway in Human Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound Induces Cell Cycle Arrest via Reactive Oxygen Species Accumulation and IKKβ Suppression in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Inhibits NF-κB Activity and Attenuates Aggressive Growth Characteristics of Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound inhibits NF-κB activity and attenuates aggressive growth characteristics of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound inhibits lung tumor growth via inhibition of nuclear factor kappa B signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]